N-benzylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-benzylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUWFNHEYUYCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324282 | |
| Record name | N-benzylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10354-48-0 | |
| Record name | N-(Phenylmethyl)-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10354-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406271 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10354-48-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for N Benzylfuran 2 Carboxamide and Its Analogues
Palladium-Catalyzed C-H Functionalization Approaches
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
8-Aminoquinoline (B160924) Directed C–H Arylation Protocols for Benzofuran-2-carboxamide (B1298429) Derivatives
A highly effective strategy for the regioselective arylation of the C3 position of benzofuran-2-carboxamides involves the use of an 8-aminoquinoline (AQ) directing group. This bidentate auxiliary coordinates to a palladium catalyst, positioning it in proximity to the C3 C-H bond and facilitating its activation and subsequent arylation.
The general procedure begins with the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline to form the N-(quinolin-8-yl)benzofuran-2-carboxamide substrate. This substrate is then subjected to palladium-catalyzed C-H arylation with an aryl iodide in the presence of a silver salt co-additive and a base. The reaction proceeds efficiently for a wide range of aryl and heteroaryl iodides, affording C3-arylated benzofuran-2-carboxamides in good to excellent yields. rsc.orgnih.gov
The proposed mechanism for this transformation involves a Pd(II)/Pd(IV) catalytic cycle. rsc.org Initially, the palladium catalyst coordinates to the 8-AQ directing group. This is followed by C-H activation at the C3 position to form a palladacycle intermediate. Oxidative addition of the aryl iodide to the palladacycle generates a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. The silver salt is believed to act as a halide scavenger, facilitating the catalytic cycle. rsc.org
A variety of aryl iodides can be successfully employed in this protocol, including those with electron-donating and electron-withdrawing substituents. The reaction conditions are typically robust, though in some cases, higher catalyst loadings or longer reaction times may be necessary to achieve high yields. rsc.org
Table 1: Palladium-Catalyzed C3-Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide rsc.org
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 3-(4-Methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 86 |
| 2 | 4-Iodotoluene | 3-(p-Tolyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 88 |
| 3 | Iodobenzene | 3-Phenyl-N-(quinolin-8-yl)benzofuran-2-carboxamide | 84 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | N-(Quinolin-8-yl)-3-(4-(trifluoromethyl)phenyl)benzofuran-2-carboxamide | 48 |
| 5 | 2-Iodothiophene | 3-(Thiophen-2-yl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 86 |
Regioselective C-H Alkylation via Nickel Catalysis for Benzofuran-2-carboxamide Derivatives
While palladium catalysis is prevalent for C-H arylation, nickel catalysis offers a promising avenue for the regioselective C-H alkylation of benzofuran-2-carboxamide derivatives. Nickel catalysts, being more earth-abundant and cost-effective than palladium, are attractive for sustainable chemical synthesis.
A notable example involves the aluminum-mediated C6-selective linear alkylation of 2-carbamoylbenzofurans with 1-alkenes, catalyzed by a nickel/N-heterocyclic carbene (NHC) system. In this methodology, a bulky aluminum additive is crucial for achieving high regioselectivity at the C6 position of the benzofuran (B130515) ring system. The N,N-diisobutylbenzofuran-2-carboxamide substrate undergoes reaction with various terminal alkenes to provide the corresponding C6-alkylated products in moderate to high yields. The site-selectivity is attributed to a combination of steric and electronic factors governed by the catalyst and the aluminum co-catalyst.
Amidation and Transamidation Methodologies
The formation of the amide bond is a cornerstone of organic synthesis. Both direct amidation of carboxylic acid precursors and transamidation of pre-formed amides are vital strategies for the synthesis and diversification of N-benzylfuran-2-carboxamide and its analogues.
Direct Amidation of Ester Precursors with Amines
A straightforward and common method for the synthesis of this compound is the direct amidation of a furan-2-carboxylic acid ester, such as ethyl furan-2-carboxylate, with benzylamine (B48309). This reaction typically requires a catalyst to proceed efficiently under mild conditions, as the direct reaction of esters with amines is often slow.
Various catalysts have been developed for this transformation, including Lewis acids and transition metal complexes. For instance, iron(III) chloride has been shown to be an effective and inexpensive catalyst for the direct amidation of esters under solvent-free conditions. The reaction of ethyl 2-furoate with benzylamine in the presence of a catalytic amount of FeCl3 can be expected to produce this compound in good yield.
Another approach involves the use of coupling reagents that activate the carboxylic acid precursor. Furan-2-carboxylic acid can be activated in situ with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) before the addition of the amine. This method has been successfully used in the synthesis of a variety of furan-2-carboxamides.
Table 2: Synthesis of Furan-2-Carboxamides via Amidation
| Carboxylic Acid/Ester | Amine | Coupling Agent/Catalyst | Product | Yield (%) | Reference |
| Furan-2-carboxylic acid | Benzylamine | Borate catalysts | This compound | Good | General methodology |
| Furan-2-carboxylic acid | 1,4-Diaminobenzene | CDI | N-(4-Aminophenyl)furan-2-carboxamide | 59 | |
| Ethyl 2-furoate | Benzylamine | FeCl3 | This compound | Good | General methodology |
Auxiliary-Mediated Transamidation for Diversification of this compound Derivatives
Following the C-H functionalization of N-(quinolin-8-yl)benzofuran-2-carboxamides as described in section 2.1.1, the 8-aminoquinoline auxiliary can be efficiently replaced with a variety of amines through a transamidation process. This two-step, one-pot procedure allows for the diversification of the amide functionality, providing access to a wide array of N-substituted benzofuran-2-carboxamide derivatives, including the target this compound analogues. rsc.orgnih.gov
The transamidation is initiated by the activation of the 8-AQ amide with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This forms a reactive N-acyl-Boc-carbamate intermediate. Subsequent aminolysis of this intermediate with a primary or secondary amine, such as benzylamine, proceeds smoothly, often at mild temperatures and without the need for an additional catalyst, to yield the desired transamidated product. rsc.orgnih.gov
This methodology is highly efficient and modular, making it a valuable tool for generating libraries of structurally diverse benzofuran-2-carboxamides for applications in medicinal chemistry and materials science. rsc.org
Table 3: Auxiliary-Mediated Transamidation of 3-(4-Methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide rsc.org
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-3-(4-methoxyphenyl)benzofuran-2-carboxamide | 92 |
| 2 | 2-Picolylamine | 3-(4-Methoxyphenyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide | 90 |
| 3 | Piperonylamine | N-(Benzo[d] rsc.orgorganic-chemistry.orgdioxol-5-ylmethyl)-3-(4-methoxyphenyl)benzofuran-2-carboxamide | 72 |
| 4 | Tryptamine | 3-(4-Methoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)benzofuran-2-carboxamide | 56 |
Cyclization and Rearrangement Reactions in Benzofuran-2-carboxamide Synthesis
The construction of the core furan (B31954) or benzofuran ring system is a critical step in the synthesis of this compound and its analogues. Various cyclization and rearrangement reactions have been developed for this purpose.
Common strategies for the synthesis of the benzofuran scaffold include acid-catalyzed cyclizations, carbonylative cyclizations via Sonogashira reactions, and Heck-type cyclizations. rsc.org For the synthesis of furan rings, the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds, is a classic and effective method.
A notable rearrangement reaction for the synthesis of benzofuran-2-carboxylic acids, which are direct precursors to the target amides, is the Perkin rearrangement. This reaction involves the base-catalyzed ring contraction of 3-halocoumarins. The process is initiated by the ring fission of the coumarin, followed by an intramolecular attack of the resulting phenoxide on the vinyl halide to form the benzofuran ring. This method provides a facile route to a variety of substituted benzofuran-2-carboxylic acids.
Another relevant transformation is the oxidative rearrangement of furan-2-carboximidamides. Oxidation of these compounds can lead to the formation of N-acyl-N-(2-furyl)ureas via a carbodiimide (B86325) intermediate. Subsequent thermolysis of these ureas can yield 2-acylaminofurans, which are structurally related to the target carboxamides. This rearrangement highlights a potential, albeit less direct, route to functionalized furan-2-carboxamide derivatives.
Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxamide Core Formation
A significant advancement in the synthesis of the benzofuran-2-carboxylic acid core, a direct precursor to benzofuran-2-carboxamides, is the use of microwave-assisted organic synthesis. The Perkin rearrangement, a reaction that converts 3-halocoumarins into benzofuran-2-carboxylic acids, has been notably expedited through this technology. nih.govnih.govfao.org
Traditionally, the Perkin rearrangement requires several hours to proceed. nih.gov However, by employing microwave irradiation, the reaction time can be dramatically reduced to as little as five minutes. nih.gov This method involves the base-catalyzed ring fission of a 3-halocoumarin, followed by an intramolecular nucleophilic attack by the resulting phenoxide anion on the vinyl halide to form the benzofuran ring. nih.govnih.gov
Research has optimized the microwave-assisted Perkin rearrangement of 3-bromocoumarins in the presence of sodium hydroxide (B78521) and ethanol. nih.gov Optimal conditions were identified as heating at 79°C for 5 minutes with a microwave power of 300W. nih.gov These parameters consistently produced a series of benzofuran-2-carboxylic acid derivatives in very high yields, often around 99%. nih.gov This expedited and high-yielding protocol serves as a highly efficient entry point for the synthesis of various benzofuran-2-carboxamides.
Synthesis of Imine and Hydrazone Derivatives of Benzofuran-2-carboxamide
The structural diversity of benzofuran-2-carboxamides can be further expanded by synthesizing imine and hydrazone derivatives. These derivatives are of interest due to their potential for a range of biological activities. scispace.com
A common synthetic route begins with the preparation of 2-acetylbenzofuran, which can be synthesized by refluxing salicylaldehyde (B1680747) with chloroacetone (B47974) and anhydrous potassium carbonate in dry acetone. scispace.com This intermediate can then undergo a Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base like sodium hydroxide to form benzofuran chalcone (B49325) analogues. scispace.com
These chalcones serve as key precursors for hydrazone synthesis. By reacting the ethanolic solution of the benzofuran chalcone with phenylhydrazine, a series of (Z)-1-benzo[b]furan-2-yl-3-(substituted phenyl)prop-2-en-1-one 1-phenylhydrazone derivatives can be obtained in satisfactory yields. scispace.com The reaction is typically stirred for a couple of hours and monitored by thin-layer chromatography (TLC) for completion. scispace.com The final products are often purified by recrystallization from absolute alcohol. scispace.com
Derivatization for Pharmacological Enhancement
To explore and enhance the pharmacological potential of the benzofuran-2-carboxamide scaffold, various derivatization strategies are employed. These include N-alkylation, N-arylation, and the introduction of other heterocyclic systems.
N-Alkylation and N-Arylation Strategies for Substituted Benzofuran-2-carboxamides
N-alkylation and N-arylation at the amide nitrogen of the benzofuran-2-carboxamide are crucial for modifying the compound's physicochemical properties and biological activity. A highly modular and efficient method for achieving this involves a combination of C-H arylation and transamidation chemistry. nih.govdiva-portal.orgnih.gov
This strategy begins with the palladium-catalyzed C-H arylation at the C3 position of an N-(quinolin-8-yl)benzofuran-2-carboxamide substrate. nih.govnih.gov The 8-aminoquinoline (8-AQ) group acts as a directing group, facilitating the efficient installation of a wide range of aryl and heteroaryl substituents. nih.govchemrxiv.orgnih.gov The C-H arylation is typically carried out using palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst, with silver acetate (AgOAc) and sodium acetate (NaOAc) as additives, in a solvent like cyclopentyl methyl ether (CPME) at elevated temperatures (e.g., 110°C). nih.gov
Following the C3-arylation, the directing group can be cleaved and replaced with a variety of amines through a one-pot, two-step transamidation process. nih.govchemrxiv.orgdiva-portal.org This involves activating the 8-AQ amide with di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to form an intermediate N-acyl-Boc-carbamate. chemrxiv.org This activated intermediate then readily undergoes aminolysis with a broad range of amine nucleophiles without the need for an additional catalyst, yielding the desired N-substituted benzofuran-2-carboxamide derivatives in good to excellent yields. nih.govchemrxiv.org
Introduction of Heterocyclic Moieties onto the Benzofuran-2-carboxamide Scaffold
Incorporating additional heterocyclic rings onto the benzofuran-2-carboxamide framework is a well-established strategy for generating novel chemical entities with diverse pharmacological profiles. researchgate.net For instance, derivatives of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide have been synthesized to explore their biological activities. researchgate.net
The synthesis can start from 3-aminobenzofuran-2-carboxamide, which is then reacted with chloroacetyl chloride to yield 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxamide. researchgate.net This chloro-intermediate serves as a versatile anchor point for introducing various heterocyclic amines. By reacting this intermediate with different amines (such as morpholine (B109124), piperidine, or substituted anilines), a library of derivatives with diverse heterocyclic moieties attached via an acetamido linker at the C3 position can be generated. researchgate.net These reactions are typically performed in a suitable solvent and may involve a base to facilitate the nucleophilic substitution. The resulting compounds can then be evaluated for a range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.net
Comprehensive Spectroscopic and Diffraction Based Characterization of N Benzylfuran 2 Carboxamide Frameworks
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N-benzylfuran-2-carboxamide frameworks, offering precise information about the chemical environment of individual protons and carbon atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectra of this compound derivatives provide characteristic signals that confirm the presence of both the benzofuran (B130515) and benzyl (B1604629) moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
In a representative analysis, the protons of the furan (B31954) ring and the attached benzyl group exhibit distinct resonances. For example, in the ¹H NMR spectrum of 3-methyl-N-phenylbenzofuran-2-carboxamide, the methyl protons (CH₃) appear as a singlet at approximately 2.68 ppm. The aromatic protons of the benzofuran and phenyl rings typically resonate in the downfield region, between 7.13 and 7.73 ppm, with their multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J) providing valuable information about their neighboring protons. A broad singlet, often observed around 8.35 ppm, is characteristic of the amide proton (NH) nih.gov.
The protons on the dihydrobenzofuran ring in related structures, such as 2,3-dihydrobenzofurans, show distinct coupling constants that can help in determining the stereochemistry (cis or trans) of the molecule researchgate.net. For instance, significant differences in the vicinal coupling constants between the H-2 and H-3 protons are indicative of different configurational isomers researchgate.net.
Table 1: Representative ¹H NMR Spectral Data for a Dihydrobenzofuran Neolignan Derivative
| Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| H-2 | 7.10 | ddd, J = 0.3, 0.8, 2.1 |
| H-5 | 6.84 | dd, J = 0.3, 8.3 |
| H-6 | 6.92 | ddd, J = 0.6, 2.1, 8.3 |
| H-7 | 6.04 | ddd, J = 0.6, 0.8, 7.3 |
| H-8 | 4.47 | dd, J = 1.4, 7.3 |
Data adapted from a study on dihydrobenzofuran neolignans. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 3-methyl-N-phenylbenzofuran-2-carboxamide, the methyl carbon (CH₃) signal appears at approximately 9.1 ppm. The carbons of the aromatic rings and the benzofuran system resonate in the range of 111.6 to 158.1 ppm nih.gov. The carbonyl carbon (C=O) of the amide group is typically observed further downfield, a characteristic feature for this functional group nih.gov.
For substituted benzofuran carboxamides, the chemical shifts of the carbon atoms can be influenced by the nature and position of the substituents. For instance, in a series of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, the carbon signals are well-resolved and assigned based on their chemical environment nih.gov.
Table 2: Selected ¹³C NMR Chemical Shifts for a Benzofuran Carboxamide Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 111.2 (CH) |
| C-3 | 149.1 (C) |
| C-4 | 148.5 (C) |
| C-5 | 116.3 (CH) |
| C-6 | 120.7 (CH) |
| C-7 | 88.8 (CH) |
| C-8 | 57.0 (CH) |
| C-9 (C=O) | 172.1 (C=O) |
Data adapted from a study on dihydrobenzofuran neolignans. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify the functional groups present in this compound and to study its electronic transitions.
The IR spectrum of this compound derivatives shows characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band in the region of 1646-1681 cm⁻¹ is typically assigned to the C=O stretching vibration of the amide group. The N-H stretching vibration of the amide is observed in the range of 3162-3440 cm⁻¹. Other significant bands correspond to the C-O-C stretching of the furan ring and the C-H stretching of the aromatic rings researchgate.net.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of benzofuran-2-carboxylic acid, a related compound, shows absorption maxima that are characteristic of the benzofuran chromophore nist.gov. For furan and its derivatives, the electronic absorption spectra typically show a single peak, which is attributed to a π→π* transition globalresearchonline.net.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula rsc.orgmdpi.com.
The mass spectrum of benzofuran-2-carboxamide (B1298429) shows a molecular ion peak corresponding to its molecular weight nih.gov. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the cleavage of the amide bond and fragmentation of the benzofuran ring can lead to characteristic fragment ions, which help in confirming the structure of the molecule.
Single Crystal X-ray Diffraction Analysis
Crystallographic Data and Crystal System Determination
The single crystal X-ray diffraction analysis of this compound derivatives involves growing a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern obtained is used to determine the unit cell dimensions, space group, and the precise atomic coordinates within the crystal lattice. This technique has been successfully applied to confirm the structures of various benzamide (B126) and benzofuran derivatives researchgate.netnih.govscirp.orgmdpi.com. The crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters, provide a detailed picture of the molecular packing in the solid state.
Intermolecular Interactions and Packing Architectures in Benzofuran-2-carboxamide Crystals
Hydrogen bonds are a significant driving force in the crystal packing of these compounds. mdpi.com The amide functionality (–CONH–) in the this compound structure provides both a hydrogen bond donor (N-H) and an acceptor (C=O), facilitating the formation of robust intermolecular hydrogen bonding networks. These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional architectures. nih.gov For instance, in related carboxamide structures, molecules are often linked into chains or dimers through N-H···O=C hydrogen bonds. The geometry of these hydrogen bonds, including the donor-acceptor distance and the angle, is critical in determining the packing motif.
In addition to hydrogen bonding, π-π stacking interactions play a crucial role, particularly due to the presence of the aromatic benzofuran and benzyl moieties. nih.govnih.gov These interactions arise from the attractive, noncovalent forces between aromatic rings. The geometry of these stacks can vary, with common arrangements including face-to-face and edge-to-face (or T-shaped) orientations. ucl.ac.uk The centroid-to-centroid distance between stacked rings is a key parameter in characterizing the strength and nature of the π-π interaction. In many benzofuran-containing crystal structures, π-π stacking contributes to the formation of layered or columnar architectures, further stabilizing the crystal lattice. nih.gov The interplay between hydrogen bonding and π-π stacking results in a diverse range of packing architectures, influencing properties such as solubility, melting point, and crystal morphology. mdpi.comucl.ac.uk
Below is a table summarizing typical intermolecular interaction geometries found in related crystalline structures.
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Reference Moiety |
| Hydrogen Bond | N-H···O=C | 2.8 - 3.2 | 150 - 180 | Carboxamides |
| π-π Stacking | Benzofuran···Benzofuran | 3.3 - 3.8 | - | Aromatic Systems |
| π-π Stacking | Benzyl···Benzyl | 3.4 - 3.8 | - | Aromatic Systems |
| C-H···π Interaction | C-H···Aromatic Ring | 2.5 - 2.9 (H to ring centroid) | 120 - 160 | Phenyl groups |
Advanced Elemental Analysis and Purity Assessment (e.g., CHNS analysis)
Elemental analysis, specifically CHNS analysis, is a fundamental technique for verifying the empirical formula of a synthesized compound and assessing its purity. This combustion analysis method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound and its derivatives, this technique is crucial for confirming that the synthesized product corresponds to the expected molecular formula.
The process involves combusting a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. The mass percentages of the elements are calculated from these quantities. A high degree of agreement between the experimentally found percentages and the theoretically calculated values for the proposed molecular formula is a strong indicator of the compound's purity and correct identification. Deviations from the expected values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Below is a data table showing representative elemental analysis data for a benzofuran carboxamide derivative, demonstrating the comparison between calculated and experimentally found values. researchgate.net
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| 3-((4-chlorobenzyl)amino)acetamido)benzofuran-2-carboxamide | C₂₀H₁₈ClN₃O₃ | Calculated | 60.38 | 4.56 | 10.56 |
| Found | 60.41 | 4.58 | 10.54 | ||
| 3-((cyclohexylamino)acetamido)benzofuran-2-carboxamide | C₁₉H₂₃N₃O₃ | Calculated | 66.45 | 6.75 | 12.24 |
| Found | 66.47 | 6.77 | 12.22 | ||
| 3-((benzylamino)acetamido)benzofuran-2-carboxamide | C₂₀H₁₉N₃O₃ | Calculated | 69.15 | 5.51 | 12.10 |
| Found | 69.17 | 5.53 | 12.08 |
Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes of Benzofuran-2-carboxamide Derivatives
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying metal complexes that contain one or more unpaired electrons. nih.gov For benzofuran-2-carboxamide derivatives, which can act as ligands, ESR spectroscopy is invaluable for characterizing their coordination complexes with paramagnetic metal ions, such as copper(II), manganese(II), or iron(III). nih.gov The technique provides detailed information about the electronic structure, coordination geometry, and the nature of the metal-ligand bonding in these complexes. mdpi.com
The ESR spectrum of a metal complex is sensitive to the local environment of the unpaired electron. The key parameters obtained from an ESR spectrum are the g-tensor and the hyperfine coupling constants. The g-tensor is a measure of the interaction of the unpaired electron with the external magnetic field and is analogous to the chemical shift in NMR spectroscopy. The principal values of the g-tensor (gₓₓ, gᵧᵧ, gzz) provide information about the symmetry of the metal ion's coordination sphere. msu.edu For example, in a tetragonally distorted octahedral or square planar Cu(II) complex, one typically observes an axial spectrum with two principal g-values: g∥ (parallel) and g⊥ (perpendicular). youtube.com The magnitude of these g-values can indicate the degree of covalent character in the metal-ligand bonds. mdpi.com A g∥ value greater than 2.3 is often indicative of an ionic environment around the metal ion, while a value less than 2.3 suggests a more covalent character.
Hyperfine coupling, which arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei (such as the metal nucleus or ligand donor atoms), leads to the splitting of ESR lines. This splitting provides information about the delocalization of the unpaired electron onto the ligands and can help identify the coordinating atoms.
Below is a table of representative ESR g-tensor values for Cu(II) complexes with various coordinating atoms, illustrating the type of data obtained from ESR spectroscopy.
| Complex Coordination Sphere | g∥ | g⊥ | Geometry |
| CuN₄ | 2.224 | 2.056 | Square Planar |
| CuN₂O₂ | 2.260 | 2.060 | Distorted Square Planar |
| CuN₃O | 2.285 | 2.065 | Distorted Square Planar |
| CuO₄ | 2.350 | 2.070 | Square Planar |
| CuS₄ | 2.105 | 2.025 | Distorted Tetrahedral |
Note: The g-values are dimensionless. The data presented are representative and can vary depending on the specific ligands and the coordination environment.
Computational Chemistry and Molecular Modeling in N Benzylfuran 2 Carboxamide Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation to determine the electronic wavefunction, from which various molecular properties can be derived. northwestern.edu
Density Functional Theory (DFT) Applications for Benzofuran-2-carboxamide (B1298429) Systems
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules with a good balance of accuracy and computational cost. hust.edu.vn It has been extensively applied to benzofuran (B130515) systems to investigate their geometries, electronic properties, and reactivity.
DFT calculations can predict key molecular-level descriptors such as molecular orbital energy levels (HOMO and LUMO), atomic charge distributions, and local electron densities. nih.gov For instance, the HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. nih.gov Studies on 1-benzofuran-2-carboxylic acid using DFT have provided valuable data on its optimized geometric parameters, vibrational frequencies, and molecular electrostatic potential maps, which are in good agreement with experimental values. researchgate.net
Researchers have utilized DFT to study various 2-phenylbenzofuran (B156813) derivatives, demonstrating that functionals like GGA-PBE can provide results that correlate well with experimental data for molecular geometries and other properties. physchemres.org These computational studies are instrumental in understanding the structure and reactivity of the benzofuran core, which is essential for designing novel N-benzylfuran-2-carboxamide derivatives with desired biological activities. physchemres.org
Molecular Docking Studies for Ligand-Target Interactions of Benzofuran-2-carboxamide Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a key tool in drug discovery for understanding how a ligand, such as a benzofuran-2-carboxamide derivative, interacts with its biological target, typically a protein.
In the context of benzofuran-2-carboxamide research, molecular docking studies have been instrumental in elucidating the binding modes of these compounds with various enzymes and receptors. For example, docking studies of 2-phenyl-benzofuran-3-carboxamide derivatives with Staphylococcus aureus Sortase A revealed that the inhibitors share a similar binding pattern with the natural substrate, including key hydrogen bond interactions with active site residues like Cys184, Trp194, and Arg197. nih.gov
Similarly, computational docking has been employed to investigate the interaction of benzofuran hybrids with dual PI3K/VEGFR2 inhibitors. nih.gov These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory activity of the compounds. nih.govtdl.org The insights gained from molecular docking are crucial for the rational design of more potent and selective inhibitors. For instance, in the study of N-phenylbenzofuran-2-carboxamide derivatives as modulators of Amyloid Beta (Aβ42) aggregation, molecular docking suggested that the orientation of the bicyclic aromatic rings plays a major role in their activity. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. Computational methods play a significant role in elucidating these relationships for benzofuran-2-carboxamide derivatives.
Correlation of Substituent Effects with Biological Efficacy in Benzofuran-2-carboxamides
The biological activity of benzofuran-2-carboxamides can be significantly influenced by the nature and position of substituents on the benzofuran ring and the N-benzyl group. SAR studies have shown that substitutions at various positions can modulate activities such as anticancer, neuroprotective, and antimicrobial effects. nih.govnih.gov
For example, in a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, it was found that a methyl (-CH3) substitution at the R2 position of the phenyl ring conferred the most potent neuroprotective action against NMDA-induced excitotoxicity. nih.govresearchgate.net Conversely, a methoxy (B1213986) (-OCH3) group at the same position did not show significant protection. nih.gov Another study on 2-aroyl benzofuran derivatives revealed that the number and position of methoxy substituents on the benzoyl moiety at the C-2 position influenced antiproliferative activity. mdpi.com Specifically, 3'- and 2'-methoxy substitutions were more potent than a 4'-methoxy isomer against several cancer cell lines. mdpi.com
The presence of a methoxyphenol moiety in N-phenylbenzofuran-2-carboxamide derivatives was found to inhibit Aβ42 aggregation, while a 4-methoxyphenyl (B3050149) group promoted it. nih.gov In the development of anticancer agents, the N-phenethyl carboxamide moiety was found to significantly enhance antiproliferative activity, which was further improved by a morpholinyl substitution. nih.gov These examples highlight the critical role of substituent effects in determining the biological efficacy of benzofuran-2-carboxamides.
Pharmacophore Modeling for Lead Optimization of Benzofuran-2-carboxamide Derivatives
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dovepress.com This model serves as a template for designing new molecules with similar or improved activity.
For benzofuran-2-carboxamide derivatives, pharmacophore modeling can be used to distill the key features from a set of active compounds to guide lead optimization. dovepress.com By aligning molecules and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify novel scaffolds or to suggest modifications to existing leads to enhance their interaction with the target. For instance, the identification of the methoxyphenol pharmacophore in compounds that inhibit Aβ42 aggregation provides a clear direction for designing new inhibitors. nih.gov
In Silico Prediction of Biological Pathways and Mechanisms of Action
Computational methods are increasingly being used to predict the biological pathways affected by small molecules and to elucidate their mechanisms of action. These in silico approaches can involve analyzing the interactions of a compound with multiple potential targets or using systems biology models to predict its effects on cellular networks.
For this compound and its derivatives, in silico tools can help identify potential protein targets by comparing their structures to known ligands of various proteins. For example, molecular docking of N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, a related carboxamide, suggested that human DNA topoisomerase and vascular endothelial growth factor receptor could be potential targets for its antineoplastic activity. nih.gov Such predictions, while needing experimental validation, can significantly narrow down the search for the molecular mechanisms underlying the observed biological effects of benzofuran-2-carboxamide derivatives. By integrating data from computational predictions with experimental results, a more comprehensive understanding of how these compounds exert their therapeutic effects can be achieved.
Investigation of Biological Activities and Pharmacological Profiles of N Benzylfuran 2 Carboxamide Derivatives
Anticancer and Antiproliferative Activities
N-benzylfuran-2-carboxamide derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. Their activity has been documented across a wide spectrum of human cancer cell lines, operating through various mechanisms of action, including the induction of apoptosis, modulation of the cell cycle, and inhibition of key oncogenic pathways.
Cytotoxicity against Diverse Human Cancer Cell Lines
A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. A notable study detailed the synthesis and evaluation of a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. These compounds exhibited significant growth inhibitory activity against six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate). bohrium.comrsc.org One of the lead compounds from this series, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, displayed outstanding anticancer activity with GI50 values in the low micromolar range. bohrium.comrsc.org
Further investigations have confirmed the broad-spectrum antiproliferative activity of this class of compounds. Derivatives have shown efficacy against breast cancer cell lines such as MCF-7 and SK-BR-3, lung cancer cells including A549, liver cancer cells like HepG2, and colon cancer cells such as SW620. nih.govsemanticscholar.org For instance, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated notable activity against A549 and HepG2 cells. nih.gov
Table 1: Cytotoxic Activity of Benzofuran-2-Carboxylic Acid N-(4'-hydroxy)phenylamide (Compound 3m)
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| ACHN | Renal | 2.74 |
| HCT15 | Colon | 2.37 |
| MM231 | Breast | 2.20 |
| NUGC-3 | Gastric | 2.48 |
| NCI-H23 | Lung | 5.86 |
| PC-3 | Prostate | 2.68 |
Data sourced from Bohrium bohrium.com and RSC Publishing. rsc.org
Mechanisms of Action: Apoptosis Induction and Cell Cycle Modulation
The anticancer effects of this compound derivatives are not solely due to cytotoxicity but are also linked to their ability to interfere with fundamental cellular processes such as apoptosis and cell cycle progression. Research has shown that certain benzofuran (B130515) derivatives can induce apoptosis, or programmed cell death, in cancer cells. For example, a novel benzofuran lignan (B3055560) derivative was found to induce apoptosis in p53-positive cells. nih.gov Another study on a natural benzofuran derivative, ailanthoidol (B1236983), demonstrated the induction of significant apoptosis in Huh7 hepatoma cells. rsc.org This was evidenced by an increase in the expression of cleaved PARP and Bax, and a decrease in procaspase 3/8 and Bcl-xL/Bcl-2 levels. rsc.org
In addition to apoptosis, these compounds can modulate the cell cycle. The aforementioned ailanthoidol was shown to induce G1 arrest in Huh7 cells, which was associated with a reduction in the expression of cyclin D1 and CDK2. rsc.org Furthermore, a synthetic derivative of benzofuran lignan, designated as Benfur, was reported to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. nih.gov
Targeting Oncogenic Pathways: NF-κB Inhibition and Kinase Modulation
A key aspect of the anticancer profile of this compound derivatives is their ability to target specific oncogenic signaling pathways. The nuclear factor-kappa B (NF-κB) pathway, which is crucial for cancer cell proliferation and survival, has been identified as a target. The same series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives that showed potent cytotoxicity also inhibited LPS-induced NF-κB transcriptional activity. bohrium.com The lead compound, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, demonstrated excellent NF-κB inhibitory activity. bohrium.comrsc.org
Beyond NF-κB, these derivatives have been shown to modulate the activity of various kinases involved in cancer progression. For instance, certain 3-methyl/3-(morpholinomethyl)benzofuran derivatives have displayed good inhibitory activity against VEGFR-2, a key kinase in angiogenesis. nih.gov Additionally, piperazine-based benzofuran derivatives have been developed as novel type II CDK2 inhibitors, a critical enzyme in cell cycle regulation. researchgate.net
Histone Acetyltransferase (HAT) Inhibition (e.g., KAT6A/B)
In the field of epigenetics, histone acetyltransferases (HATs) have emerged as important targets for cancer therapy. Dysregulation of HATs like KAT6A and KAT6B is known to drive tumorigenesis. While direct evidence for "this compound" derivatives as potent KAT6A/B inhibitors is still emerging, related benzofuran structures have shown promise. High-throughput screening has identified aryl sulfonohydrazide derivatives as inhibitors of KAT6A. researchgate.net Subsequent studies have shown that inhibitors of KAT6A/B can induce senescence and apoptosis in various cancer cells in vitro and suppress tumor growth in vivo. researchgate.net The development of small molecule KAT6A-selective inhibitors that bind to the acetyl CoA substrate binding pocket is an active area of research, with lead compounds demonstrating anti-tumor efficacy in mouse xenograft models. bohrium.com
Neuroprotective and Anti-Neurodegenerative Effects
In addition to their anticancer properties, this compound derivatives have been investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. Their mechanism of action in this context primarily revolves around the modulation of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease.
Modulation of Amyloid-Beta (Aβ42) Aggregation
A series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been synthesized and evaluated as modulators of Aβ42 aggregation. nih.govresearchgate.net Interestingly, these compounds can exhibit dual effects. Some derivatives, particularly those with a methoxyphenol pharmacophore, were found to inhibit Aβ42 aggregation in a concentration-dependent manner, with one compound showing a maximum inhibition of 54%. nih.govresearchgate.net
Conversely, the incorporation of a 4-methoxyphenyl (B3050149) ring into the structure led to a significant acceleration of Aβ42 fibrillogenesis. nih.govresearchgate.net One such compound increased Aβ42 fibrillogenesis by 2.7-fold at a concentration of 25 μM. nih.govresearchgate.net While promoting aggregation might seem counterintuitive, it has been suggested that accelerating the formation of larger, less toxic fibrillar aggregates could be a therapeutic strategy to mitigate the neurotoxicity of smaller, soluble oligomeric Aβ species. acs.org Indeed, compounds that promoted Aβ42 aggregation were also found to prevent Aβ42-induced cytotoxicity in hippocampal neuronal cells. acs.org Furthermore, certain benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives have also shown good inhibitory effects on Aβ self-aggregation. nih.gov
Table 2: Modulation of Aβ42 Aggregation by N-phenylbenzofuran-2-carboxamide Derivatives
| Compound Type | Effect on Aβ42 Aggregation | Neuroprotective Effect |
|---|---|---|
| Methoxyphenol-containing derivatives | Inhibition | Significant neuroprotection against Aβ42-induced cytotoxicity |
| 4-Methoxyphenyl-containing derivatives | Promotion/Acceleration | Prevention of Aβ42-induced cytotoxicity |
Data sourced from PubMed nih.gov and ACS Chemical Neuroscience. acs.org
Protection against Excitotoxicity (e.g., NMDA-Induced Neuronal Damage)
Excitotoxicity, a process involving the overactivation of excitatory neurotransmitter receptors like the N-methyl-D-aspartate (NMDA) receptor, is a key factor in the development of neurodegenerative conditions. nih.gov Research into novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has revealed their potential for neuroprotection against NMDA-induced excitotoxic neuronal damage. nih.govresearchgate.net
In studies using primary cultured rat cortical cells, treatment with NMDA was shown to induce excitotoxic damage, significantly reducing cell viability. nih.gov A screening of eighteen synthesized benzofuran-2-carboxamide (B1298429) derivatives identified nine compounds that offered considerable protection against this damage at a concentration of 100 μM. nih.govnih.govkoreascience.kr
Among the most effective derivatives, one compound featuring a -CH₃ substitution at the R2 position (compound 1f) demonstrated the most potent and efficacious neuroprotective action. researchgate.netkoreascience.kr Its effectiveness at a 30 μM concentration was found to be nearly comparable to that of memantine (B1676192), a known NMDA antagonist. nih.govnih.gov Another derivative, compound 1j, which has an -OH substitution at the R3 position, also exhibited significant anti-excitotoxic effects at concentrations of both 100 and 300 μM. nih.govkoreascience.kr These results suggest that specific substitutions on the benzofuran ring are crucial for conferring neuroprotective capabilities against excitotoxic damage. nih.govkoreascience.kr
Further investigation into the mechanism of action showed that these derivatives could attenuate the generation of reactive oxygen species (ROS) induced by NMDA. Compound 1j, in particular, showed the most potent inhibition of NMDA-induced ROS generation. nih.gov
Table 1: Neuroprotective Effects of Selected Benzofuran-2-carboxamide Derivatives against NMDA-Induced Excitotoxicity This table is interactive. You can sort and filter the data.
| Compound | Substitution | Effective Concentration(s) | Observed Effect |
|---|---|---|---|
| 1f | -CH₃ at R2 | 30 μM | Potent neuroprotection, comparable to memantine. |
| 1j | -OH at R3 | 100 μM, 300 μM | Marked anti-excitotoxic effects. |
| 1a, 1c, 1i, 1l, 1p, 1q, 1r | Various | 100 μM | Substantial protective activity. |
Antioxidant Properties
Free Radical Scavenging Activity (e.g., DPPH Assay)
The antioxidant potential of this compound derivatives has been evaluated through their ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govnih.gov This activity is a key indicator of a compound's ability to mitigate oxidative stress, a contributing factor in various pathologies. researchgate.net
Among several tested 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, compound 1j, which possesses a hydroxyl (-OH) group at the R3 position, demonstrated notable free radical scavenging activity. nih.govresearchgate.net At a concentration of 100 μM, compound 1j achieved a 23.5% inhibition in DPPH radical formation. nih.govnih.gov The presence of the electron-donating -OH substituent is believed to play a role in this antioxidant action. nih.gov
Other studies on different N-substituted phenylbenzofuran carboxamide derivatives also confirmed antioxidant capabilities. Derivatives with a methoxyphenol pharmacophore were able to scavenge DPPH free radicals in a concentration-dependent manner. researchgate.net At a concentration of 25 μM, these compounds demonstrated scavenging activity ranging from 45% to 56%. researchgate.net
Table 2: DPPH Radical Scavenging Activity of Selected Benzofuran-2-carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Compound | Concentration (μM) | % DPPH Radical Scavenging |
|---|---|---|
| Compound 1j | 100 | 23.5% |
| Compound 4a | 25 | ~56% |
| Compound 4b | 25 | ~52% |
| Compound 5a | 25 | ~45% |
| Compound 5b | 25 | ~50% |
Inhibition of Lipid Peroxidation
Lipid peroxidation (LPO) is a destructive process involving the oxidative degradation of lipids, which can lead to cell membrane damage. The ability of this compound derivatives to inhibit this process is another important measure of their antioxidant profile. nih.gov
The antioxidant activities of selected benzofuran derivatives were assessed by their capacity to inhibit in vitro LPO in rat brain homogenates. nih.govnih.gov In these assays, compound 1j (7-methoxy-N-(4-hydroxyphenyl)benzofuran-2-carboxamide) was found to have a moderate to appreciable inhibitory effect. researchgate.netnih.gov At a concentration of 100 μM, compound 1j produced a 62% inhibition of lipid peroxidation. nih.govnih.gov This potent inhibition of LPO, combined with its ROS scavenging properties, highlights the significant antioxidant potential of this specific derivative. nih.gov
Antimicrobial and Antifungal Efficacy
Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)
Benzofuran-2-carboxamide derivatives have been investigated for their efficacy against a range of pathogenic bacteria. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
One study identified a benzofuran derivative, compound 1, that exhibited moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. mdpi.com It showed an MIC value of 12.5 μg/mL against Salmonella typhimurium and Staphylococcus aureus, and an MIC of 25 μg/mL against Escherichia coli. mdpi.com Other research has focused on benzofuran derivatives designed as hybrids with other bioactive moieties. For instance, certain indophenazine 1,3,5-trisubstituted pyrazoline derivatives of benzofuran demonstrated good antibacterial activity with MICs under 10 μg/mL against E. coli, P. aeruginosa, and S. aureus. nih.gov
Furthermore, a series of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives were shown to possess a broad spectrum of activity, with some compounds being particularly effective against specific strains. nih.gov
Table 3: Antibacterial Activity (MIC) of Selected Benzofuran Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Bacterium | MIC (μg/mL) |
|---|---|---|
| Compound 1 | Salmonella typhimurium | 12.5 |
| Compound 1 | Staphylococcus aureus | 12.5 |
| Compound 1 | Escherichia coli | 25 |
| Benzofuran-pyrazoline derivatives | E. coli, P. aeruginosa, S. aureus | < 10 |
| Benzofuran ketoxime 38 | S. aureus | 0.039 |
Antifungal Activity against Pathogenic Fungi (e.g., Candida albicans, white and brown-rot fungi)
The antifungal properties of this compound and related derivatives have been evaluated against various pathogenic fungi, including clinically relevant species like Candida albicans. Candidiasis, caused by Candida species, poses a significant threat, particularly to immunocompromised individuals, creating a need for novel antifungal agents. mdpi.com
A novel series of 5-arylfuran-2-carboxamide derivatives were designed and synthesized to target Candida species. Among these, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (compound 6) emerged as the most active. mdpi.com It demonstrated both fungistatic and fungicidal effects against C. glabrata and C. parapsilosis strains, with MIC values ranging from 0.062 to 0.250 mg/mL. mdpi.com The mechanism of action for this compound was found to involve disruption of the fungal cell membrane integrity. mdpi.com
Other studies have also confirmed the antifungal potential of the benzofuran scaffold. Various derivatives have shown activity against C. albicans and other fungi like Penicillium italicum and Colletotrichum musae. mdpi.comnih.govnih.gov For example, certain benzofuran ketoxime derivatives displayed good activity against C. albicans with MIC values as low as 0.625 μg/mL. nih.gov
Table 4: Antifungal Activity (MIC) of Selected Furan (B31954)/Benzofuran Carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Compound | Fungal Strain | MIC |
|---|---|---|
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) | C. glabrata | 0.062–0.125 mg/mL |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) | C. parapsilosis | 0.125–0.250 mg/mL |
| Benzofuran ketoxime derivatives | C. albicans | 0.625–2.5 μg/mL |
| Benzofuran derivative 5 | Penicillium italicum | 12.5 μg/mL |
| Benzofuran derivative 6 | Colletotrichum musae | 12.5–25 μg/mL |
Mechanistic Studies of Antimicrobial Action (e.g., Microbial Membrane Disruption)
The antimicrobial efficacy of certain benzofuran derivatives may be attributed to their ability to disrupt microbial membranes. Structure-activity relationship studies suggest that the antimicrobial action is linked to the physicochemical properties of the molecules. For instance, aza-benzofuran compounds have demonstrated higher antibacterial activity compared to their oxa-benzofuran counterparts. This enhanced activity is potentially due to their increased lipophilicity and the capacity to carry a positive charge. These characteristics are thought to facilitate electrostatic interactions with the negatively charged components of bacterial membranes, leading to a disruption of the membrane's structural integrity. nih.gov The resulting damage to the membrane barrier can lead to the leakage of intracellular contents and ultimately, cell death.
Anti-inflammatory and Immunomodulatory Activities
Derivatives of this compound have been investigated for their potential to modulate inflammatory and immune responses. Certain benzofuran derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. For example, specific aza-benzofuran compounds exhibited potent inhibitory effects on NO release, with IC50 values indicating greater potency than the control drug, celecoxib. nih.gov
In the realm of immunomodulation, benzofuran-2-carboxamide derivatives have been identified as inhibitors of the CCL20/CCR6 axis. This axis is recognized for its role in various autoimmune and non-autoimmune disorders. By blocking the CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMCs), these compounds demonstrate a capacity to modulate immune cell trafficking, a key process in inflammatory responses. Certain substituted derivatives have proven to be effective inhibitors of this chemotactic process. cuestionesdefisioterapia.com
Table 1: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound | Activity | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Aza-benzofuran Compound 1 | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | 17.31 | nih.gov |
| Aza-benzofuran Compound 3 | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | 16.5 | nih.gov |
| Celecoxib (Positive Control) | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | 32.1 | nih.gov |
Hypolipidemic Potential and Metabolic Regulation
Impact on Plasma Lipid Profiles (Total Cholesterol, Triglycerides)
Several novel this compound derivatives have demonstrated significant potential as hypolipidemic agents in animal models. In studies using Triton WR-1339-induced hyperlipidemic rats, specific derivatives have been shown to effectively lower elevated plasma lipid levels.
For instance, compounds such as N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)bezofuran-2-carboxamide and N-(4-benzoylphenyl)benzofuran-2-carboxamide significantly reduced elevated plasma triglyceride (TG) levels at 7 and 24 hours post-administration. rsc.orgnih.gov These compounds also produced a significant reduction in plasma total cholesterol (TC) levels. rsc.orgnih.gov Furthermore, a beneficial increase in high-density lipoprotein cholesterol (HDL-C) levels was observed in the treated groups compared to the hyperlipidemic control group. rsc.orgnih.goveurekaselect.com In some cases, the reduction in triglycerides and total cholesterol by these derivatives was more pronounced than that of the standard drug, bezafibrate. rsc.org
Other series, including N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides, have also been evaluated. Specific compounds within these series significantly reduced plasma TG levels and increased HDL-cholesterol levels after 12 and 24 hours of administration. eurekaselect.com
Table 2: Effect of this compound Derivatives on Plasma Lipid Profiles in Hyperlipidemic Rats
| Compound | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on HDL-Cholesterol (HDL-C) | Reference |
|---|---|---|---|---|
| N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)bezofuran-2-carboxamide | Significantly Reduced | Significantly Reduced | Remarkably Increased | rsc.orgnih.gov |
| N-(4-benzoylphenyl)benzofuran-2-carboxamide | Significantly Reduced | Significantly Reduced | Remarkably Increased | rsc.orgnih.gov |
| Compound 3b (N-(benzoylphenyl) series) | Significantly Reduced | Data not specified | Remarkably Increased | eurekaselect.com |
| Compound 4c' (N-(acetylphenyl) series) | Significantly Reduced | Data not specified | Remarkably Increased | eurekaselect.com |
Interaction with Lipoprotein Metabolism (e.g., Lipoprotein Lipase (B570770) Activity)
The mechanism by which this compound derivatives exert their hypolipidemic effects appears to be linked to lipoprotein metabolism. The experimental model using Triton WR-1339 is known to induce hyperlipidemia by inhibiting the activity of lipoprotein lipase (LPL). rsc.org LPL is a crucial enzyme responsible for hydrolyzing triglycerides in lipoproteins, facilitating the clearance of these lipids from the circulation. The ability of this compound derivatives to significantly lower triglyceride levels in this model suggests that they may counteract the inhibitory effect of Triton WR-1339 on LPL or otherwise modulate lipoprotein metabolism pathways. By potentially restoring or enhancing the activity of LPL or affecting the production of other related proteins like apoC-III, these compounds can influence the levels of circulating triglyceride-rich lipoproteins. nih.gov
Other Pharmacological Investigations
Sigma Receptor Ligand Binding Studies
Certain this compound derivatives have been synthesized and evaluated as ligands for sigma receptors, which are implicated in various central nervous system (CNS) functions. A series of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides demonstrated high affinity for the sigma-1 receptor, with Ki values in the nanomolar range. acs.org
Structure-activity relationship studies revealed that substitutions on the benzofuran ring influence binding affinity and selectivity. For example, the presence of methoxy (B1213986) substituents at the C-5 and C-6 positions of the benzofuran ring was found to be favorable for sigma-1 selectivity over the sigma-2 receptor. acs.org Conversely, the removal of these methoxy groups resulted in a potent sigma-2 ligand. acs.org These findings highlight the potential of the this compound scaffold for developing selective sigma receptor ligands.
Table 3: Sigma Receptor Binding Affinity of Selected Benzofuran-2-carboxamide Derivatives
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Reference |
|---|---|---|---|
| KSCM-1 (5,6-dimethoxy) | 27.5 | >1000 | acs.org |
| KSCM-5 (no methoxy) | 34.0 | 15.8 | acs.org |
| KSCM-11 (5-methoxy) | 7.8 | Not specified | acs.org |
Antiviral Activity (e.g., Anti-Hepatitis C Virus)
Derivatives of the benzofuran scaffold have been identified as a promising class of inhibitors for the Hepatitis C Virus (HCV). nih.gov Through high-throughput screening of a large small-molecule compound collection, a benzofuran class of HCV inhibitors was discovered. nih.gov Subsequent optimization of this scaffold led to the development of several compounds with potent inhibitory activity against HCV, demonstrating EC50 values below 100 nM. nih.gov These compounds also exhibited low cytotoxicity and high selectivity. nih.gov
Structure-activity relationship (SAR) studies have revealed key structural features necessary for anti-HCV activity. An aryl or heteroaryl group at the C5-position of the benzofuran ring is crucial for inhibitory function. nih.gov While substitutions at the C2-position are generally well-tolerated, allowing for the introduction of various groups that can impart nanomolar potency, any replacement of the propargyl alcohol moiety at the C3-position results in a complete loss of activity. nih.gov For instance, compounds where the C5-substituent was absent or replaced with a morpholine (B109124) moiety were found to be inactive against HCV. nih.gov Further research has identified specific benzofuran derivatives that act as Stimulator of Interferon Genes (STING) agonists, inducing Type I Interferon (IFN-I) production and exhibiting broad-spectrum antiviral activity, including against human coronaviruses. nih.gov
| Compound Class | Activity Metric | Value | Cytotoxicity (CC50) | Selectivity Index (CC50/EC50) | Target |
|---|---|---|---|---|---|
| Optimized Benzofuran Exemplars | EC50 | < 100 nM | > 25 µM | > 371-fold | Hepatitis C Virus (HCV) |
Anti-tubercular and Anti-plasmodial Studies
Anti-tubercular Activity
A specific derivative, N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449), has been identified as a hit compound for anti-tubercular agent development. nih.gov An optimization campaign focused on this nitrofuran structure led to a series of analogs with potent activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov These compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.019 to 0.20 μM. nih.govresearchwithrutgers.com
A key achievement in this optimization was the significant improvement in metabolic stability and mouse pharmacokinetic profiles by introducing an α,α-dimethylbenzyl moiety. nih.gov One standout compound from this series, JSF-4088, exhibited high in vitro potency with an MIC of 0.019 μM and low cytotoxicity towards Vero cells (CC50 > 120 μM). nih.gov The mechanism of action for these nitrofuran compounds involves bioactivation that produces nitric oxide, a reactive nitrogen species with cidal effects on the bacterium. nih.gov
| Compound | Activity Metric (MIC) | Value | Cytotoxicity (CC50) | Target Organism |
|---|---|---|---|---|
| JSF-3449 Analog Family | MIC | 0.019 – 0.20 μM | 40 – >120 μM | Mycobacterium tuberculosis H37Rv |
| JSF-4088 | MIC | 0.019 μM | > 120 μM | Mycobacterium tuberculosis H37Rv |
Anti-plasmodial Activity
Benzofuran-2-carboxamide derivatives have also been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. nih.gov Research into N2-acyl tetrahydro-β-carbolines identified that the benzofuran-2-yl amide moiety is essential for significant anti-plasmodial activity. nih.gov The compound (R)-3b, an enantiomer of GNF-Pf-5009, was noted for its pharmacological superiority. nih.gov It demonstrated potent growth inhibition against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. nih.gov Structure-activity relationship studies indicated that a 5-substituted benzofuran-2-yl amide is the preferred configuration for anti-plasmodial efficacy. nih.gov Despite good stability in plasma and microsomes, the compound showed a lack of oral efficacy in mouse models, potentially due to unfavorable physicochemical properties like high molecular weight and low buffer solubility. nih.gov
| Compound | Activity Metric (EC50) | Value (3D7 Strain) | Value (Dd2 Strain) | Target Organism |
|---|---|---|---|---|
| (±)-3b (GNF-Pf-5009) | EC50 | 122 ± 24 nM | 116 ± 46 nM | Plasmodium falciparum |
Anticonvulsant Activity
While direct studies on the anticonvulsant properties of this compound are limited, research into structurally related benzofuran-2-carboxamide derivatives has shown significant neuroprotective effects, which are relevant to anticonvulsant mechanisms. A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their ability to protect against NMDA-induced excitotoxic neuronal cell damage. researchgate.net
From this series, several compounds were identified that provided considerable protection. researchgate.net Compound 1f, which features a -CH3 substitution at the R2 position, demonstrated the most potent and efficacious neuroprotective action, with effects comparable to the NMDA antagonist memantine at a 30 μM concentration. researchgate.net Another derivative, compound 1j (with an -OH substitution at the R3 position), also showed significant anti-excitotoxic effects. researchgate.net These findings suggest that specific substitutions on the benzofuran ring are key to conferring neuroprotective action against excitotoxic damage, a mechanism implicated in seizure disorders. researchgate.net
| Compound | Key Substitution | Observed Activity | Biological Model |
|---|---|---|---|
| Compound 1f | -CH3 at R2 position | Potent neuroprotection against NMDA-induced excitotoxicity | Primary cultured rat cortical neuronal cells |
| Compound 1j | -OH at R3 position | Marked anti-excitotoxic effects | Primary cultured rat cortical neuronal cells |
Cannabinoid Agonist Activity
Derivatives of benzofuran have been designed and synthesized as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is expressed mainly in immune tissues, and its modulation does not appear to cause the central side effects associated with the CB1 receptor. nih.gov This makes CB2 an attractive target for therapeutic development, particularly for neuropathic pain. nih.gov
A series of 2,3-dihydro-1-benzofuran derivatives were developed to improve the drug-like properties of earlier compound classes. nih.gov Within this series, compound MDA7 and its active S-enantiomer, MDA104, were identified as potent and selective CB2 agonists. nih.gov Compound MDA42 was found to be one of the most potent derivatives at the CB2 receptor and exhibited significant activity in a model of neuropathic pain. nih.gov The synthesis of compounds such as N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide has been part of research programs specifically targeting potential cannabinoid agonists. mdpi.com Other studies have also identified benzofuran derivatives as novel agonists for the CB1 receptor. researchgate.net
| Compound | Activity | Target Receptor | Therapeutic Potential |
|---|---|---|---|
| MDA7 | Potent, selective agonist | CB2 | Neuropathic pain |
| MDA104 (S-enantiomer of MDA7) | Active enantiomer | CB2 | Neuropathic pain |
| MDA42 | Most potent agonist | CB2 | Neuropathic pain |
Translational Aspects and Future Directions in N Benzylfuran 2 Carboxamide Research
Lead Compound Identification and Optimization Strategies for N-benzylfuran-2-carboxamide Analogues
The initial step in drug discovery is the identification of a "lead compound," a molecule that shows a desired biological activity and serves as a starting point for further development. For the benzofuran-2-carboxamide (B1298429) family, lead compounds are often identified through screening campaigns and subsequently modified to enhance their therapeutic properties. Optimization is an iterative process of designing, synthesizing, and testing new analogues to improve efficacy, selectivity, and pharmacokinetic characteristics while minimizing toxicity.
A key strategy in this process is the analysis of Structure-Activity Relationships (SAR), which examines how changes in a molecule's chemical structure affect its biological activity. For instance, in a study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives designed for neuroprotection, researchers identified specific substitutions that were crucial for enhanced activity. It was found that a methyl (-CH3) group at the R2 position and a hydroxyl (-OH) group at the R3 position of the benzofuran (B130515) moiety were beneficial for improving neuroprotective effects against excitotoxicity. Compound 1f (with -CH3 at R2) showed the most potent neuroprotective action, comparable to the established drug memantine (B1676192). Similarly, compound 1j (with -OH at R3) displayed significant anti-excitotoxic effects and antioxidant activity.
These examples underscore a common optimization strategy: systematic modification of the core scaffold to identify key functional groups and substitution patterns that govern the desired biological effect. This can involve altering substituents on the phenyl ring, the benzofuran core, or the amide linker to fine-tune the molecule's interaction with its biological target.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-benzylfuran-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Starting Material : Begin with furan-2-carboxylic acid activation (e.g., conversion to an acid chloride using thionyl chloride).
Amide Coupling : React the activated acid with benzylamine via nucleophilic acyl substitution. Catalysts like HOBt/EDC or DCC can enhance coupling efficiency.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Characterization : Confirm structure via -NMR (e.g., benzyl group protons at δ 4.5–4.7 ppm), IR (amide C=O stretch ~1650 cm), and mass spectrometry (molecular ion peak at 215.24 g/mol) .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks (e.g., furan ring protons at δ 6.3–7.5 ppm).
- IR Spectroscopy : Detects functional groups (amide bonds, aromatic C-H stretches).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- Cross-Validation : Compare data with reference spectra from NIST or PubChem .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.
- In-line Analytics : Employ HPLC or GC-MS to monitor reaction progress and adjust parameters dynamically .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
Data Triangulation : Compare results across independent studies (e.g., enzyme inhibition vs. cell-based assays).
Structural Validation : Re-synthesize disputed compounds and verify purity (>95% via HPLC).
Mechanistic Studies : Use molecular docking or isothermal titration calorimetry (ITC) to confirm target binding.
Statistical Analysis : Apply ANOVA or Bayesian models to assess significance of conflicting results .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate dipole moments/solubility parameters.
- Molecular Dynamics (MD) : Simulate solvation behavior in aqueous/organic matrices.
- QSAR Models : Train algorithms on datasets of furan derivatives to predict logP, pKa, and bioavailability.
- Validation : Cross-check predictions with experimental data (e.g., HPLC retention times) .
Q. What strategies are employed to design and synthesize bioactive derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at the benzyl or furan positions.
- Functional Group Interconversion : Convert amide to sulfonamide or urea to alter hydrogen-bonding capacity.
- Biological Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Data Analysis : Use clustering algorithms to correlate structural features with activity trends .
Data Interpretation & Validation
Q. How can researchers validate the purity of this compound when commercial sources provide conflicting analytical data?
- Methodological Answer :
- Multi-Technique Analysis : Combine HPLC (C18 column, acetonitrile/water mobile phase), -NMR, and elemental analysis.
- Reference Standards : Compare retention times/spectra with in-house synthesized controls.
- Third-Party Testing : Submit samples to independent labs for LC-MS or X-ray crystallography .
Q. What experimental controls are essential when assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
- Control Groups : Include buffers (pH 2–12) and inert atmospheres (N) to isolate degradation pathways.
- Kinetic Modeling : Fit data to Arrhenius equations to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
